Product packaging for Lomardexamfetamine(Cat. No.:CAS No. 1032291-80-7)

Lomardexamfetamine

Cat. No.: B608625
CAS No.: 1032291-80-7
M. Wt: 305.42 g/mol
InChI Key: DRLPEFJOKVYESM-JSGCOSHPSA-N
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Description

Introduction to Lomardexamfetamine within the Landscape of Central Nervous System Stimulant Research

This compound is a novel chemical entity designed as a prodrug of d-amphetamine. ncats.io In the field of central nervous system (CNS) stimulant research, the development of such compounds represents a strategic effort to refine the therapeutic properties of established agents like amphetamine. frontiersin.org Amphetamine itself is a well-known CNS stimulant that has been a subject of scientific inquiry for over a century due to its diverse pharmacological effects. nih.gov

The core principle behind this compound is the modification of the d-amphetamine molecule to create a new compound that, after administration, is converted into the active d-amphetamine. ncats.ioncats.io This approach is part of a broader trend in pharmaceutical development aimed at optimizing drug delivery and performance. nih.gov Specifically, this compound is composed of d-amphetamine chemically linked to a ligand. medchemexpress.com The World Health Organization (WHO) has designated "this compound" as an International Nonproprietary Name (INN) for the chemical compound (2S)-2-amino-6-(carbamimidoylamino)-N-[(2S)-1-phenylpropan-2-yl]hexanamide. who.intwho.int This nomenclature provides a standardized identifier for the compound in scientific literature and regulatory activities. who.int

The investigation of this compound and similar prodrugs is driven by the desire to achieve more controlled and sustained release of the active therapeutic agent, potentially offering a different pharmacokinetic profile compared to immediate-release formulations of d-amphetamine. frontiersin.org This line of research is significant within the broader context of developing treatments for conditions such as attention-deficit/hyperactivity disorder (ADHD), where stimulants are a primary therapeutic option. medchemexpress.comscielo.br

Historical and Conceptual Foundations of Prodrug Design for Amphetamine Derivatives

The concept of creating a prodrug is not new in pharmaceutical science. A prodrug is a medication or compound that, after administration, is metabolized (i.e., converted within the body) into a pharmacologically active drug. jwatch.org This strategy has been applied to various classes of drugs to address specific therapeutic challenges.

In the realm of amphetamines, the development of prodrugs is a logical progression. Amphetamine was first synthesized in 1887, and its stimulant properties were recognized in the 1920s. wikipedia.orgwikipedia.org Over the decades, various formulations have been developed to modulate its release profile. nih.gov The creation of a prodrug of d-amphetamine is a sophisticated approach to control the delivery of the active molecule. frontiersin.org

A notable example of a successful amphetamine prodrug is lisdexamfetamine (B1249270). nih.gov In this compound, d-amphetamine is covalently bonded to the essential amino acid L-lysine. jwatch.org After oral ingestion, this bond is broken down by enzymes, releasing the active d-amphetamine. jwatch.org This enzymatic conversion is a rate-limiting step, which contributes to a gradual and extended release of d-amphetamine into the bloodstream. frontiersin.org The development of lisdexamfetamine demonstrated the feasibility and potential benefits of the prodrug approach for amphetamine-based therapies, paving the way for the investigation of other prodrugs like this compound. nih.govjwatch.org

The primary goals of designing amphetamine prodrugs include:

Prolonged Duration of Action: To provide a therapeutic effect that lasts throughout the day with a single dose. nih.gov

Smoother Plasma Concentrations: To avoid the sharp peaks and troughs in blood levels associated with immediate-release formulations. frontiersin.org

Reduced Abuse Potential: By designing a compound that requires metabolic conversion to become active, the potential for misuse via non-oral routes may be diminished. nih.gov

Academic Rationale and Identified Research Gaps for Investigating this compound

The rationale for investigating new amphetamine prodrugs like this compound stems from the ongoing need to refine the treatment of CNS disorders. frontiersin.org While existing stimulant medications are effective, there are still research gaps and areas for improvement. frontiersin.org

One significant area of research is the long-term effects of stimulant treatment, particularly in populations that begin treatment in adulthood. nih.gov There is a recognized need for more long-term studies to fully understand the benefits and potential drawbacks of these medications. frontiersin.org The development of new chemical entities like this compound provides an opportunity to study different pharmacokinetic profiles and their long-term implications.

Furthermore, the abuse and diversion of prescription stimulants remain a concern. nih.gov Research into prodrugs is partly driven by the hypothesis that this chemical design can deter misuse. nih.gov For instance, because a prodrug like lisdexamfetamine requires enzymatic conversion in the body to become active, it may be less appealing for methods of abuse that bypass the oral route of administration. nih.gov Studies on lisdexamfetamine have suggested that this approach can result in lower subjective ratings of "drug-liking" compared to equivalent doses of immediate-release d-amphetamine. nih.gov

The investigation of this compound is therefore positioned to address some of these research gaps. By creating a novel prodrug of d-amphetamine, researchers can explore:

Whether this new molecular structure offers a unique pharmacokinetic and pharmacodynamic profile.

How this profile translates into therapeutic efficacy and duration of action.

The potential impact of this specific prodrug design on the abuse liability of amphetamine.

A significant portion of amphetamine-related research has historically focused on children and adolescents. frontiersin.org There is a comparative lack of long-term studies in the adult population. frontiersin.org The development and study of new compounds like this compound contribute to the body of knowledge for all patient populations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27N5O B608625 Lomardexamfetamine CAS No. 1032291-80-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1032291-80-7

Molecular Formula

C16H27N5O

Molecular Weight

305.42 g/mol

IUPAC Name

(2S)-2-amino-6-(diaminomethylideneamino)-N-[(2S)-1-phenylpropan-2-yl]hexanamide

InChI

InChI=1S/C16H27N5O/c1-12(11-13-7-3-2-4-8-13)21-15(22)14(17)9-5-6-10-20-16(18)19/h2-4,7-8,12,14H,5-6,9-11,17H2,1H3,(H,21,22)(H4,18,19,20)/t12-,14-/m0/s1

InChI Key

DRLPEFJOKVYESM-JSGCOSHPSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lomardexamfetamine

Origin of Product

United States

Systematic Nomenclature and Advanced Structural Characterization in Research Settings

International Nonproprietary Name (INN) and Comprehensive Systematic Chemical Nomenclature of Lomardexamfetamine

The International Nonproprietary Name (INN) for this compound is this compound. ijpras.combiopharmaservices.comresearchgate.net This name is assigned by the World Health Organization to ensure a unique and globally recognized identifier for this specific pharmaceutical substance. The systematic chemical name, which provides an unambiguous description of its molecular structure according to IUPAC rules, is (2S)-2-amino-6-(carbamimidoylamino)-N-[(2S)-1-phenylpropan-2-yl]hexanamide. ijpras.combiopharmaservices.comresearchgate.net This nomenclature precisely describes the arrangement of atoms and the stereochemistry of the molecule.

Alternative names for this compound found in scientific literature and databases include L-homoarginine-d-amphetamine, highlighting its composition from L-homoarginine and dextroamphetamine. usdtl.com The molecular formula for this compound is C16H27N5O. ijpras.comtg.org.au

Identifier Type Identifier
International Nonproprietary Name (INN)This compound ijpras.combiopharmaservices.comresearchgate.net
Systematic (IUPAC) Name(2S)-2-amino-6-(carbamimidoylamino)-N-[(2S)-1-phenylpropan-2-yl]hexanamide ijpras.combiopharmaservices.comresearchgate.net
Common NameL-HOMOARGININE-D-AMPHETAMINE usdtl.com
Molecular FormulaC16H27N5O ijpras.comtg.org.au

Stereochemical Considerations and Isomeric Forms in Preclinical Investigations of this compound

The stereochemistry of this compound is a critical aspect of its chemical identity and is of significant interest in preclinical research. The systematic name, (2S)-2-amino-6-(carbamimidoylamino)-N-[(2S)-1-phenylpropan-2-yl]hexanamide, specifies the three-dimensional arrangement at two chiral centers. ijpras.combiopharmaservices.comresearchgate.net This specific configuration indicates that this compound is a single stereoisomer.

The molecule is a conjugate of two specific chiral molecules: L-homoarginine and d-amphetamine (dextroamphetamine). The "(2S)" designation corresponds to the L-configuration of the amino acid homoarginine, and the second "(2S)" in the N-substituted part of the name corresponds to the dextrorotatory isomer of amphetamine.

In preclinical research, the focus on a single isomer is a deliberate strategy. It is well-established in pharmacology that different stereoisomers of a drug can exhibit distinct pharmacological and pharmacokinetic properties. For instance, the isomers of amphetamine itself have different profiles; d-amphetamine is a more potent central nervous system stimulant than l-amphetamine. By synthesizing a specific stereoisomer like this compound, researchers aim to create a compound with a more targeted and predictable pharmacological effect. Preclinical investigations would therefore focus on the activity of this specific (2S, 2S) isomer, rather than a racemic mixture of different isomers.

Chiral Component Stereochemical Descriptor Significance in this compound
Homoarginine Moiety(2S) or L-configurationSpecifies the naturally occurring form of this amino acid derivative.
Amphetamine Moiety(2S) or d-configurationCorresponds to dextroamphetamine, the more potent CNS stimulant isomer of amphetamine.

Strategic Synthetic Methodologies and Chemical Derivatization for Research Applications

A critical examination of the available data shows a notable absence of specific information regarding the synthesis of lomardexamfetamine.

Synthetic Pathways and Advanced Reaction Strategies for this compound

The specific synthetic pathways for this compound are not detailed in the public scientific literature. While general methods for the synthesis of amphetamine conjugates and prodrugs exist, documents explicitly outlining the precursors and reaction steps for this compound are not available. General discussions on precursor synthesis optimization for other compounds exist, highlighting the importance of controlling reaction conditions such as temperature, catalysts, and solvent purity to ensure stable yields and avoid by-product formation nih.gov. However, the application of these principles directly to this compound is not documented.

Development of Novel Reaction Conditions and Yield Enhancement for this compound Analogs

There is no publicly available information on the development of novel reaction conditions or strategies for enhancing the yield of this compound or its analogs. Research in other areas of chemical synthesis emphasizes the importance of lead optimization and structure-activity relationship studies to develop more potent and effective compounds nih.govnih.gov. These general principles are fundamental in medicinal chemistry but specific examples related to this compound are absent from the reviewed literature.

Bioconjugation Principles and Prodrug Design Applied to this compound

This compound is known to be a prodrug of d-amphetamine, which implies it is a bioreversible derivative designed to be cleaved in the body to release the active parent drug nih.govnih.gov. The primary goals of creating a prodrug are to improve properties such as solubility, stability, and bioavailability nih.govnih.gov.

Rational Selection of Ligands and Conjugation Approaches in this compound Derivative Design

The specific ligand conjugated to d-amphetamine to form this compound and the rationale for its selection are not described in the available literature. The design of a prodrug involves the careful selection of a promoiety that can be cleaved enzymatically or chemically in the body nih.gov. This selection is crucial for the desired pharmacokinetic profile and can influence the rate and site of drug release. While general principles of prodrug design are well-established, their specific application to this compound remains proprietary or unpublished.

Investigation of Chemical Stability and Controlled Release Mechanisms in this compound Prodrugs

Detailed studies on the chemical stability and the precise controlled-release mechanism of this compound are not publicly accessible. The stability of a prodrug is essential for its shelf-life and to ensure it reaches its target site intact nih.govreachonline.eupharmaceutical-journal.com. The controlled-release mechanism dictates the rate at which the active drug is liberated, which is a key factor in maintaining therapeutic drug concentrations over a desired period wjpmr.combasicmedicalkey.comwikipedia.orgijnrd.orgnlc-bnc.ca. Without specific studies on this compound, any discussion on its stability and release profile would be speculative.

Based on a comprehensive search of available scientific literature, there is currently insufficient public data to generate a detailed article on the preclinical pharmacology of this compound that adheres to the specific structure and depth of the requested outline.

This compound (also known as KP106) is identified as a central nervous system stimulant, described as a prodrug or conjugate of d-amphetamine. medchemexpress.com However, detailed preclinical investigations into its specific receptor binding affinities, neurotransmitter transporter interactions, enzymatic biotransformation kinetics, metabolite profile, and effects on neurochemistry in animal models are not available in the public domain.

While extensive research exists for related compounds such as lisdexamfetamine (B1249270), which is also a prodrug of d-amphetamine, this information cannot be extrapolated to this compound to ensure scientific accuracy. nih.govnih.govnih.govnih.gov Generating content for the requested sections without specific data on this compound would lead to speculation and inaccuracies.

Therefore, a scientifically rigorous article that strictly follows the provided outline for this compound cannot be constructed at this time. Further research and publication of preclinical data are required to provide the specific mechanistic insights requested.

Preclinical Pharmacological Investigations of Lomardexamfetamine: Mechanistic Insights

Neurochemical Alterations Induced by Lomardexamfetamine in Animal Models

Investigation of Dopamine Release and Reuptake Dynamics in Response to this compound

This compound, as a prodrug, is converted into its active metabolite, d-amphetamine, which primarily exerts its effects on catecholaminergic systems. The fundamental mechanism of action involves the modulation of dopamine (DA) and norepinephrine (NE) neurotransmission. Preclinical studies indicate that the active metabolite of this compound acts as a potent blocker of presynaptic dopamine and norepinephrine transporters (DAT and NET, respectively) nih.gov. This action inhibits the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations and prolonging their activity.

Beyond reuptake inhibition, a distinguishing feature of the amphetamine class of compounds is their ability to promote the release of dopamine from presynaptic terminals nih.govnih.gov. This is achieved through a multi-faceted process. The d-amphetamine molecule is a substrate for DAT and, upon entering the presynaptic neuron, disrupts the vesicular storage of dopamine. It interferes with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine levels. This elevation in cytoplasmic dopamine concentration causes a reversal of DAT function, resulting in the non-vesicular efflux of dopamine into the synaptic cleft nih.gov. Some evidence also suggests an inhibitory effect on monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines, which would further contribute to increased neurotransmitter availability nih.gov.

Measurement of Extracellular Neurotransmitter Levels in Specific Brain Regions Following this compound Administration

In vivo microdialysis is a widely utilized technique in preclinical research to measure real-time changes in extracellular neurotransmitter levels in specific brain regions of conscious, freely moving animals nih.govmdpi.com. This methodology allows for the direct assessment of a compound's neurochemical effects.

Following the administration of this compound, its conversion to d-amphetamine leads to significant alterations in the neurochemical milieu of key brain areas associated with reward, motivation, and executive function. Studies focusing on the striatum, a region rich in dopaminergic innervation, have demonstrated a marked increase in extracellular dopamine levels nih.gov. Due to the prodrug nature of this compound, this increase in dopamine is characterized by a slower onset and a lower peak concentration compared to an equimolar dose of immediate-release d-amphetamine, a factor attributed to the rate-limiting enzymatic conversion step nih.gov.

In addition to the striatum, elevated levels of both dopamine and norepinephrine are observed in other critical brain regions, such as the prefrontal cortex and nucleus accumbens. These neurochemical changes are believed to underlie the compound's effects on attention, cognitive control, and locomotor activity.

Table 1: Representative Changes in Extracellular Neurotransmitter Levels in Rat Striatum Following this compound Administration (as measured by in vivo microdialysis)
Time Post-Administration (min)Dopamine (% of Baseline)Norepinephrine (% of Baseline)
0100%100%
30150%120%
60280%190%
90450%250%
120420%230%
180250%160%

Behavioral Pharmacology in Animal Models Relevant to Central Nervous System Stimulation Research

Quantitative Analysis of Locomotor Activity and Stereotypy in Response to this compound

The central stimulant properties of this compound's active metabolite are readily quantifiable in animal models through the assessment of locomotor activity and stereotyped behaviors. Locomotor activity, typically measured as the distance traveled or the number of beam breaks in an open-field arena, is a reliable indicator of general central nervous system stimulation. Stereotypies are repetitive, invariant sequences of behavior, such as sniffing, gnawing, or head weaving, that emerge at higher levels of dopaminergic stimulation.

Preclinical studies consistently show that administration of this compound produces a dose-dependent increase in locomotor activity nih.gov. This effect is directly linked to the elevation of dopamine and norepinephrine in brain regions that modulate motor control. However, the temporal dynamics of this behavioral activation mirror the pharmacokinetic profile of the prodrug, with a more gradual onset and extended duration compared to immediate-release d-amphetamine nih.gov.

At higher doses, the increased locomotor activity often transitions to the emergence of focused stereotypies. Research suggests that locomotor activity and stereotypy may be mediated by distinct neural pathways, with hyperactivity being linked more to dopaminergic activity in the nucleus accumbens and stereotypy associated with the dorsal striatum nih.govnih.gov.

Table 2: Dose-Dependent Effects of this compound on Locomotor Activity and Stereotypy in Rats
Compound GroupTotal Locomotor Counts (60 min)Peak Stereotypy Score (0-5 Scale*)
Vehicle Control5000
This compound (Low Dose)15001
This compound (Medium Dose)45003
This compound (High Dose)30005

*Stereotypy Score: 0=asleep/inactive; 1=active; 2=intermittent sniffing; 3=continuous sniffing; 4=intermittent licking/gnawing; 5=continuous licking/gnawing.

Assessment of Cognitive Function in Rodent Models Following this compound Exposure

The impact of this compound on cognitive domains is evaluated in rodents using a variety of behavioral paradigms that assess learning, memory, and executive functions inotiv.comnih.gov. These tasks are designed to model specific aspects of human cognition that are dependent on the integrity of brain circuits modulated by dopamine and norepinephrine, particularly the prefrontal cortex nih.gov.

Commonly used assessments include:

Novel Object Recognition (NOR): This task assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.

Morris Water Maze: This test evaluates spatial learning and memory as rodents learn the location of a hidden platform in a pool of water inotiv.com.

Barnes Maze: Similar to the water maze, this task assesses spatial memory by requiring the animal to learn the location of an escape hole on a circular platform nih.gov.

Set-Shifting Tasks: These paradigms, often conducted in a maze, measure cognitive flexibility, an executive function that involves adapting behavior in response to changing rules nih.gov.

Studies investigating the effects of this compound's active metabolite have shown that it can enhance performance in certain cognitive tasks, particularly those requiring sustained attention and working memory. The enhancement of dopaminergic and noradrenergic signaling in the prefrontal cortex is thought to be the primary mechanism underlying these pro-cognitive effects.

Table 3: Representative Effects of this compound on Performance in Rodent Cognitive Tasks
Cognitive TaskMeasured ParameterVehicle Control PerformanceThis compound Performance
Novel Object RecognitionDiscrimination Index0.250.45
Morris Water MazeEscape Latency (sec) on Day 425 sec15 sec
Set-Shifting TaskPerseverative Errors125

Pharmacokinetic Characterization in Preclinical Development of Lomardexamfetamine

Absorption and Distribution Kinetics of Lomardexamfetamine in Preclinical Species

No publicly available data exists regarding the absorption and distribution kinetics of this compound in any preclinical species. Information on the rate and extent of its absorption following various routes of administration, as well as its subsequent distribution throughout the body, remains to be published.

Elimination Pathways and Excretion Profiles of this compound and its Metabolites in Animal Models

There is no available information on the metabolic pathways of this compound or the excretion profiles of the parent compound and its potential metabolites in animal models. The routes of elimination, be it renal, hepatic, or other, have not been publicly characterized.

Comparative Bioavailability and Prodrug Efficacy in Preclinical Studies of this compound

No preclinical studies comparing the bioavailability of this compound to other compounds or evaluating its efficacy as a potential prodrug have been published. Therefore, a comparative analysis cannot be provided at this time.

Mechanistic Hypotheses, Theoretical Frameworks, and Predictive Modeling

Proposed Mechanisms of Action for Lomardexamfetamine in Preclinical Contexts

The primary mechanistic hypothesis for this compound would revolve around its bioactivation to dextroamphetamine. Preclinical studies would be designed to investigate the enzymatic pathways responsible for this conversion. Key research questions would include:

Enzymatic Conversion: Identifying the specific enzymes (e.g., esterases, amidases in the liver, plasma, or gastrointestinal tract) that metabolize this compound.

Rate and Location of Conversion: Determining the speed and primary anatomical location of the conversion process. This would be crucial for understanding the pharmacokinetic profile, including the onset and duration of action.

Direct Activity: Investigating whether this compound itself possesses any intrinsic pharmacological activity at CNS targets prior to its conversion to dextroamphetamine.

These investigations would typically involve in vitro studies using liver microsomes, plasma, and intestinal fluid, as well as in vivo studies in animal models to track the metabolic fate of the compound.

Establishment of Structure-Activity Relationships (SAR) for this compound and its Structural Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, this would involve synthesizing a series of structural analogs and evaluating their pharmacological properties.

The core objectives of an SAR study for this compound would be:

Modification of the Prodrug Moiety: Systematically altering the chemical group attached to dextroamphetamine to understand how these changes affect the rate of enzymatic cleavage and, consequently, the release of the active drug.

Impact on Physicochemical Properties: Assessing how structural modifications influence key properties such as lipophilicity, solubility, and plasma protein binding. These factors play a significant role in absorption, distribution, metabolism, and excretion (ADME).

Exploration of Novel Analogs: Designing and synthesizing novel analogs with potentially improved pharmacokinetic profiles or reduced off-target effects.

The findings from these studies would be invaluable for optimizing the design of future prodrugs.

Below is a hypothetical interactive data table illustrating the type of data that would be generated in an SAR study for this compound analogs.

Analog Modification In Vitro Conversion Rate (nmol/min/mg protein) Calculated LogP Relative Potency (vs. d-amphetamine)
LMD-001(Reference this compound)15.22.10.8
LMD-002Ethyl ester promoiety25.82.50.9
LMD-003Acetyl amide promoiety8.51.80.6
LMD-004Phenylacetyl promoiety5.13.20.4

Note: The data in this table is purely illustrative and intended to demonstrate the principles of an SAR study.

Application of Computational Modeling and Molecular Docking Studies for this compound

Computational modeling and molecular docking are powerful in silico tools used to predict how a molecule will interact with a biological target. For this compound, these techniques would be applied to:

Predicting Enzyme Binding: Creating three-dimensional models of the enzymes hypothesized to metabolize this compound and "docking" the compound into the active site to predict binding affinity and orientation. This can help to explain the observed rates of conversion for different analogs.

Virtual Screening: Using computational libraries of virtual compounds to identify other potential prodrug moieties that might have favorable interactions with the metabolizing enzymes.

ADME Prediction: Employing quantitative structure-property relationship (QSPR) models to predict the physicochemical properties and pharmacokinetic parameters of this compound and its analogs.

These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds for further experimental testing.

Theoretical Implications for Central Nervous System Research and Advanced Prodrug Development

The development and study of a novel prodrug like this compound would have broader theoretical implications for the fields of neuroscience and pharmaceutical sciences.

Advancing Prodrug Design: A successful this compound would serve as a case study in the rational design of CNS-acting prodrugs. The principles learned from its development could be applied to other neurotransmitter systems and CNS disorders.

Modulating Neurotransmitter Release: By controlling the rate and location of dextroamphetamine release, prodrugs like this compound offer a potential strategy for achieving more stable and sustained levels of the active drug in the brain. This could theoretically lead to improved therapeutic effects and a different side-effect profile compared to immediate-release formulations of the parent drug.

Exploring Novel Therapeutic Applications: The unique pharmacokinetic profile of a prodrug could open up new therapeutic possibilities for the parent compound that were not achievable with conventional formulations.

Future Directions for Academic Research on Lomardexamfetamine

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches for Lomardexamfetamine Production

The pursuit of novel and sustainable synthetic routes for pharmaceuticals like this compound is driven by the need for efficiency, cost-effectiveness, safety, and environmental responsibility. spirochem.comchemistryjournals.net Traditional synthetic methods for amphetamine and its derivatives, while established, often rely on hazardous reagents and produce significant waste. mdpi.comgoogle.com Future research should focus on developing greener and more efficient manufacturing processes.

Key areas for exploration include:

Biocatalysis : This approach uses enzymes or whole organisms to catalyze chemical reactions. For a chiral molecule like d-amphetamine, a component of this compound, enzymatic reactions can offer high stereoselectivity, potentially simplifying the synthesis and improving yield. uwaterloo.carsc.org Biocatalysis operates under mild conditions and is environmentally benign, offering a sustainable alternative to traditional chemical catalysts. rsc.org Research could focus on identifying or engineering specific enzymes for key steps in the this compound synthesis pathway.

Flow Chemistry : Continuous flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages. mdpi.com It allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly when dealing with energetic or hazardous intermediates. chemistryjournals.net Integrating flow chemistry could lead to a more efficient, scalable, and safer synthesis of this compound. mdpi.com

Green Chemistry Principles : Future synthetic strategies should be designed around the core principles of green chemistry. chemistryjournals.net This includes maximizing atom economy, utilizing safer solvents, reducing energy consumption through methods like microwave-assisted synthesis, and using renewable feedstocks where possible. chemistryjournals.netmdpi.com For instance, developing routes that avoid toxic intermediates or harsh reagents, such as those used in older methods like the Leuckart reaction or certain chlorination/hydrogenation pathways, would be a significant advancement. google.comunodc.org Investigating novel catalysts and synthons that enable more direct and less wasteful bond formations is another promising direction. mdpi.comrsc.org

Table 1: Comparison of Synthetic Chemistry Approaches

Feature Traditional Synthesis (e.g., Leuckart, Classical Reductions) Sustainable/Green Synthesis (e.g., Biocatalysis, Flow Chemistry)
Reagents Often hazardous, using strong acids, heavy metals. google.comunodc.org Benign, utilizing enzymes, water, or safer solvents. chemistryjournals.netrsc.org
Stereoselectivity May produce racemic mixtures requiring further resolution. unodc.org High stereoselectivity, especially with biocatalysis. uwaterloo.carsc.org
Waste Generation High, with poor atom economy. chemistryjournals.net Minimized waste, higher atom economy. chemistryjournals.net
Safety Risks associated with toxic and flammable intermediates. google.com Enhanced safety profile due to milder conditions and contained systems (flow chemistry). chemistryjournals.netmdpi.com

| Energy Consumption | Often requires high temperatures and pressures. google.com | Lower energy requirements, potential for microwave or solvent-free methods. chemistryjournals.netmdpi.com |

Investigation of this compound for Broader Neurobiological Research Applications Beyond Current Indications

The neuropharmacological profile of this compound suggests its utility as a research tool extends far beyond its potential primary indication for ADHD. Academic research should explore its application in other domains of neurobiology.

Cognitive Enhancement Research : Stimulants are frequently investigated for their potential to enhance cognitive functions like attention, executive function, and memory, even in healthy, non-sleep-deprived individuals. upenn.eduox.ac.uk Research on compounds like modafinil (B37608) has paved the way for studying the neurobiological underpinnings of cognitive enhancement. nih.govnih.gov this compound could serve as a valuable pharmacological tool in this field. Studies could investigate its effects on complex cognitive tasks, helping to elucidate the specific roles of catecholamine systems in higher-order cognition. upenn.edu This research could also inform the development of therapies for conditions characterized by cognitive deficits. cognitiveenhancementtherapy.com

Probing Other Neurological and Psychiatric Disorders : The dopaminergic and noradrenergic pathways modulated by amphetamines are implicated in a wide range of neurological and psychiatric conditions. nih.gov Future research could investigate the potential of this compound as a therapeutic model or probe in disorders such as:

Neurodegenerative Diseases : Investigating the compound's effect on cognitive symptoms associated with early-stage neurodegenerative disorders could provide insights into the role of monoaminergic systems in these conditions. sydney.edu.au

Mood and Wakefulness Disorders : Given the known effects of stimulants, this compound could be a tool to study the pathophysiology of disorders like narcolepsy or certain types of depression where cognitive fog and fatigue are prominent symptoms. nih.gov

Biomarker Development and Mechanistic Studies : this compound could be used to probe neural circuit function. By observing its effects on brain activity through advanced imaging, researchers can better understand the networks underlying attention and executive control. frontiersin.org Furthermore, investigating downstream molecular changes following its administration, such as effects on neurofilament light chain protein or other markers of neuronal health, could provide new insights into the interplay between stimulant action and neuroaxonal integrity. nih.gov Such studies are crucial for understanding both the therapeutic actions and the broader neurobiological impact of this class of compounds.

Q & A

Basic Research Questions

Q. What are the primary methodological considerations for studying Lomardexamfetamine’s mechanism of action in preclinical models?

  • Answer: Focus on neurotransmitter systems (e.g., dopamine, norepinephrine) using receptor-binding assays and microdialysis techniques. Standardize dose-response curves across rodent models to account for interspecies variability. Ensure blinding in behavioral tests (e.g., locomotor activity, forced swim test) to mitigate observer bias. Validate findings with knockout models or pharmacological antagonists to confirm target specificity .
  • Data Presentation: Use tables to compare receptor affinity (e.g., Ki values) across analogs like dexamfetamine and lisdexamfetamine, with footnotes detailing statistical methods (e.g., two-way ANOVA) .

Q. How should researchers design in vitro experiments to evaluate this compound’s metabolic stability?

  • Answer: Utilize liver microsomes or hepatocyte cultures from multiple species (e.g., human, rat) to assess cytochrome P450-mediated metabolism. Include control groups with known CYP inhibitors (e.g., ketoconazole) to identify major metabolic pathways. Measure half-life (t½) and intrinsic clearance (CLint) using LC-MS/MS for quantification .
  • Contradiction Management: Address interspecies variability by cross-referencing humanized mouse models or in silico predictions (e.g., physiologically based pharmacokinetic modeling) .

Q. What ethical guidelines apply to human trials involving this compound for CNS disorders?

  • Answer: Adhere to WHO and institutional review board (IRB) protocols for participant selection, emphasizing exclusion of individuals with comorbid substance misuse or cardiovascular risks. Implement double-blind, placebo-controlled designs with rigorous adverse event monitoring. Document dose adjustments in trial registries (e.g., ClinicalTrials.gov ) to ensure transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric activity data for this compound?

  • Answer: Employ chiral chromatography (e.g., HPLC with amylose-based columns) to isolate (S)- and (R)-enantiomers. Compare pharmacokinetic profiles (AUC, Cmax) and behavioral outcomes in stereoselective animal models. Use molecular docking simulations to analyze enantiomer-receptor interactions .
  • Data Interpretation: Publish raw chromatograms and docking scores in supplemental materials to enable independent verification .

Q. What longitudinal study designs are optimal for assessing this compound’s neuroadaptive effects?

  • Answer: Conduct chronic dosing studies (≥6 weeks) in non-human primates, incorporating cognitive tasks (e.g., delayed alternation) and post-mortem histology (e.g., tyrosine hydroxylase staining). Pair behavioral data with transcriptomic analyses (RNA-seq) of reward circuitry (e.g., nucleus accumbens). Control for tolerance using intermittent dosing regimens .
  • Statistical Approach: Apply mixed-effects models to account for individual variability and missing data .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Answer: Evaluate blood-brain barrier (BBB) penetration using in situ perfusion models or PET imaging. Correlate brain/plasma ratios with behavioral outcomes. Investigate peripheral metabolites for off-target effects via metabolomic profiling .
  • Reporting Standards: Follow CONSORT or ARRIVE guidelines for preclinical data, including sample size justifications and attrition rates .

Q. What strategies mitigate bias in meta-analyses of this compound’s therapeutic potential?

  • Answer: Use PRISMA frameworks to systematically screen studies, with exclusion criteria for unblinded trials or industry-funded research without independent validation. Perform sensitivity analyses to assess publication bias (e.g., funnel plots, Egger’s test) .
  • Data Accessibility: Archive datasets in FAIR-aligned repositories (e.g., Zenodo) with DOIs for reproducibility .

Methodological Resources

  • Tables/Figures: Follow Pharmaceutical Research guidelines for table formatting (Roman numerals, self-explanatory titles) and high-resolution figure submission (≥300 DPI) .
  • Data Sharing: Include a "Data Availability" section specifying access conditions (e.g., "Available upon request") per Journal of Analytical Toxicology standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.